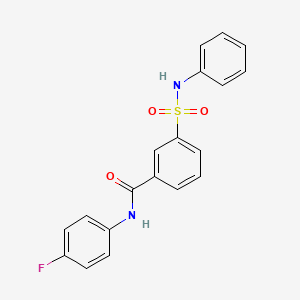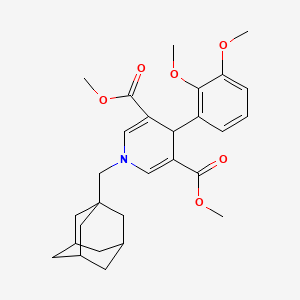![molecular formula C18H23N3O4 B6005353 6-{1-[(2-oxo-1-oxaspiro[4.4]non-4-yl)carbonyl]piperidin-3-yl}pyrimidin-4(3H)-one](/img/structure/B6005353.png)
6-{1-[(2-oxo-1-oxaspiro[4.4]non-4-yl)carbonyl]piperidin-3-yl}pyrimidin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-{1-[(2-oxo-1-oxaspiro[4.4]non-4-yl)carbonyl]piperidin-3-yl}pyrimidin-4(3H)-one, commonly known as ONO-7300243, is a novel small molecule inhibitor that has shown promising results in preclinical studies for the treatment of various types of cancer. It has been developed by Ono Pharmaceutical Co., Ltd. and has been granted a patent in several countries.
Mecanismo De Acción
ONO-7300243 inhibits the activity of MELK by binding to a specific site on the protein. This binding prevents the protein from carrying out its normal functions, which include promoting cell proliferation and survival. By inhibiting MELK, ONO-7300243 induces cell cycle arrest and apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects:
ONO-7300243 has been shown to have a potent anti-tumor effect in preclinical models of various types of cancer. It has been shown to inhibit the growth and proliferation of cancer cells both in vitro and in vivo. In addition, it has been shown to induce cell cycle arrest and apoptosis in cancer cells, while having little or no effect on normal cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of ONO-7300243 in lab experiments include its high potency and specificity for MELK, as well as its ability to induce cell cycle arrest and apoptosis in cancer cells. However, the limitations of ONO-7300243 include its relatively low solubility and bioavailability, which may limit its effectiveness in vivo. In addition, further studies are needed to determine the optimal dosing regimen and potential toxicities of ONO-7300243.
Direcciones Futuras
There are several potential future directions for research on ONO-7300243. These include:
1. Clinical Trials: ONO-7300243 is currently in preclinical development and has not yet been tested in clinical trials. Future studies will need to determine the safety and efficacy of ONO-7300243 in humans.
2. Combination Therapy: ONO-7300243 may be effective in combination with other anti-cancer agents, such as chemotherapy or immunotherapy. Future studies will need to determine the optimal combination regimens.
3. Biomarker Identification: ONO-7300243 may be more effective in certain subtypes of cancer that overexpress MELK. Future studies will need to identify biomarkers that can predict which patients are most likely to respond to ONO-7300243.
4. Structural Optimization: Further structural optimization of ONO-7300243 may lead to improved solubility, bioavailability, and potency.
Conclusion:
ONO-7300243 is a promising small molecule inhibitor that has shown potent anti-tumor activity in preclinical models of various types of cancer. Its mechanism of action involves targeting the protein MELK, which is overexpressed in many types of cancer. While further studies are needed to determine its safety and efficacy in humans, ONO-7300243 represents a promising new approach to the treatment of cancer.
Métodos De Síntesis
The synthesis of ONO-7300243 involves a multi-step process starting from commercially available starting materials. The key step involves the formation of a spirocyclic lactam through a Diels-Alder reaction between a substituted cyclohexadiene and a maleimide. The resulting spirocyclic lactam is then subjected to a series of transformations to give the final product.
Aplicaciones Científicas De Investigación
ONO-7300243 has been extensively studied in preclinical models of various types of cancer, including lung cancer, breast cancer, and prostate cancer. It has been shown to inhibit the growth and proliferation of cancer cells by targeting a specific protein called MELK (Maternal Embryonic Leucine Zipper Kinase). MELK is overexpressed in many types of cancer and is believed to play a critical role in the survival and growth of cancer cells.
Propiedades
IUPAC Name |
4-[1-(2-oxo-1-oxaspiro[4.4]nonane-4-carbonyl)piperidin-3-yl]-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O4/c22-15-9-14(19-11-20-15)12-4-3-7-21(10-12)17(24)13-8-16(23)25-18(13)5-1-2-6-18/h9,11-13H,1-8,10H2,(H,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGIUZFRDQQCKHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)C(CC(=O)O2)C(=O)N3CCCC(C3)C4=CC(=O)NC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-{1-[(2-oxo-1-oxaspiro[4.4]non-4-yl)carbonyl]piperidin-3-yl}pyrimidin-4(3H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-({[5-(3-fluorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}methyl)-1H-benzimidazole](/img/structure/B6005284.png)

![3-hydroxy-1-(3-methylbenzyl)-3-({[(6-methyl-2-pyridinyl)methyl]amino}methyl)-2-piperidinone](/img/structure/B6005300.png)
![N-(4-methoxyphenyl)-2-(3-{[(4-methoxyphenyl)amino]carbonyl}phenyl)-1,3-dioxo-5-isoindolinecarboxamide](/img/structure/B6005301.png)
![1-(cyclobutylmethyl)-3-hydroxy-3-{[(3-isoxazolylmethyl)amino]methyl}-2-piperidinone](/img/structure/B6005304.png)
![N'-[(5-bromo-1H-indol-3-yl)methylene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetohydrazide](/img/structure/B6005305.png)
![2-chloro-N-(2-methyl-6-oxo-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)benzamide](/img/structure/B6005309.png)
![N-{[5-(4-fluorophenyl)-2-furyl]methyl}-3-(1H-imidazol-1-yl)propan-1-amine dihydrochloride](/img/structure/B6005319.png)
![4-{[5-hydroxy-1-(4-iodophenyl)-3-methyl-1H-pyrazol-4-yl]methylene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B6005322.png)
![1-(1-{[1-(3-cyclohexen-1-ylmethyl)-4-piperidinyl]methyl}-1H-1,2,3-triazol-4-yl)-N-methylmethanamine](/img/structure/B6005330.png)

![methyl 5-[(8-chloro-4-oxo-1(4H)-quinolinyl)methyl]-2-furoate](/img/structure/B6005347.png)
![4-(4-methoxyphenyl)-3-methyl-1-[1,2,4]triazolo[4,3-b]pyridazin-6-yl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6005358.png)
![N-[2-hydroxy-2-(3-pyridinyl)ethyl]-3,5-dimethyl-2-furamide trifluoroacetate (salt)](/img/structure/B6005364.png)